Substituting this specific halogen pattern disrupts multi-step syntheses due to lack of orthogonal reactivity. 3-Chloro-4-fluorobenzaldehyde provides a 4-fluoro group for catalyst-free SNAr and a 3-chloro handle for subsequent Pd-catalyzed cross-coupling. • Orthogonal reactivity: initial SNAr with amines or phenols then Suzuki or Buchwald-Hartwig coupling. • Key building block for CDK2 inhibitors, TGFβR1 inhibitors, and macrocyclic biaryl ethers. • Avoids metal contamination in diaryl ether macrocyclization.
3-Chloro-4-fluorobenzaldehyde is a bifunctional halogenated aromatic aldehyde widely procured as an advanced intermediate in pharmaceutical and agrochemical synthesis. The molecule features a reactive carbonyl group for standard olefination or condensation reactions, alongside a highly specific 3-chloro-4-fluoro substitution pattern on the aromatic ring. This specific halogen arrangement is critical for procurement because it provides orthogonal reactivity: the 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the 3-chloro position serves as a distinct, stable handle for subsequent transition-metal-catalyzed cross-coupling reactions [1].
Substituting 3-chloro-4-fluorobenzaldehyde with closely related analogs fundamentally disrupts multi-step synthetic workflows. Replacing it with 4-fluorobenzaldehyde eliminates the meta-chloro handle, completely preventing subsequent downstream functionalization via palladium-catalyzed cross-coupling (such as Suzuki or Buchwald-Hartwig reactions) [1]. Conversely, substitution with 3,4-difluorobenzaldehyde introduces severe processability issues; standard palladium catalysts struggle to activate C-F bonds compared to C-Cl bonds, destroying the orthogonal reactivity required for sequential SNAr and cross-coupling [2]. Finally, utilizing 3-chlorobenzaldehyde fails because it lacks the highly activated para-fluoro leaving group, preventing catalyst-free SNAr with nucleophiles like amines and phenols [3].
In the synthesis of complex biaryl scaffolds, such as CDK2 inhibitors, 3-chloro-4-fluorobenzaldehyde allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position with nucleophiles like pyrazoles or amines at 120–140 °C, while preserving the 3-chloro group [1]. This retained 3-chloro substituent is then successfully utilized for subsequent palladium-catalyzed Suzuki cross-coupling. 4-Fluorobenzaldehyde lacks this secondary halogen handle, rendering it incapable of supporting this sequential dual-functionalization workflow[2].
| Evidence Dimension | Sequential functionalization capability |
| Target Compound Data | Enables sequential SNAr (displacement of F) followed by Pd-catalyzed cross-coupling (at Cl) |
| Comparator Or Baseline | 4-Fluorobenzaldehyde (0% yield for secondary cross-coupling due to absent halogen handle) |
| Quantified Difference | Provides a 100% increase in available orthogonal coupling sites compared to the monofluorinated baseline |
| Conditions | SNAr with pyrazoles/amines (e.g., K3PO4, DMSO, 140 °C) followed by Suzuki coupling |
Buyers synthesizing complex heterocycles must procure the 3-chloro-4-fluoro pattern to enable sequential, regioselective bond formation without requiring additional, low-yield halogenation steps.
The electron-withdrawing inductive effect of the 3-chloro substituent significantly increases the electrophilicity of the C4 position compared to unactivated fluorobenzenes. When reacted with phenols (e.g., 4-chlorophenol), 3-chloro-4-fluorobenzaldehyde undergoes rapid SNAr to form diaryl ethers under mild basic conditions (e.g., Na2CO3 in DMSO at 130 °C) without requiring transition-metal catalysts [1]. In contrast, achieving similar diaryl ether linkages using 3-chlorobenzaldehyde requires expensive palladium or copper catalysts (Ullmann-type couplings) due to the absence of the activated fluoro leaving group [2].
| Evidence Dimension | Catalyst requirement for C-O bond formation |
| Target Compound Data | Achieves high-yield diaryl ether formation via catalyst-free SNAr |
| Comparator Or Baseline | 3-Chlorobenzaldehyde (requires Pd/Cu catalysis for C-O coupling) |
| Quantified Difference | Eliminates the need for heavy-metal catalysts in the initial C-O bond-forming step |
| Conditions | Basic conditions (e.g., Na2CO3, DMSO, 130 °C) with phenolic nucleophiles |
Procuring this specific compound lowers process costs and simplifies purification by eliminating heavy-metal catalysts from the SNAr step.
3-Chloro-4-fluorobenzaldehyde demonstrates excellent processability as a scalable precursor for generating highly substituted toluenesulfonylmethyl isocyanide (TosMIC) reagents, which are critical for assembling complex pharmaceutical APIs like the TGFβR1 inhibitor BMS-986260 [1]. The aldehyde is efficiently converted to a substituted formamide and dehydrated to the TosMIC derivative on a multi-kilogram scale, maintaining the structural integrity of the 3-chloro-4-fluoro pharmacophore with a 47% yield over two steps [1]. Generic benzaldehydes cannot be used here, as the specific halogen pattern is strictly required for the final drug's target binding affinity.
| Evidence Dimension | Multi-kilogram scale-up yield |
| Target Compound Data | 47% yield over two steps for the synthesis of the corresponding TosMIC reagent on a multi-kilogram scale |
| Comparator Or Baseline | Generic benzaldehyde (fails to provide the required API pharmacophore) |
| Quantified Difference | Provides the exact, non-substitutable halogenated building block required for specific clinical API synthesis |
| Conditions | Treatment with formamide/TMSCl/TolSO2H followed by dehydration with POCl3/2,6-lutidine |
Industrial buyers can rely on this compound's established stability and yield profiles for large-scale, multi-step API manufacturing.
3-Chloro-4-fluorobenzaldehyde is the optimal starting material for synthesizing complex biaryl scaffolds, such as CDK2 inhibitors and phosphatidylserine synthase inhibitors. The 4-fluoro position allows for initial functionalization via SNAr with amines or pyrazoles, while the orthogonal 3-chloro group is retained for subsequent late-stage Suzuki or Buchwald-Hartwig cross-coupling [1].
Due to the enhanced electrophilicity provided by the ortho-chloro and para-aldehyde groups, this compound is highly suited for the catalyst-free synthesis of diaryl ethers. It readily reacts with phenolic nucleophiles under basic conditions, making it a preferred precursor for macrocyclic biaryl ethers and related intermediates where transition-metal contamination must be avoided[2].
In industrial pharmaceutical manufacturing, 3-chloro-4-fluorobenzaldehyde is utilized to synthesize specialized TosMIC reagents. These reagents are subsequently used in cycloaddition reactions to construct functionalized imidazoles or pyrroles, directly embedding the metabolically stable 3-chloro-4-fluorophenyl moiety into clinical candidates like TGFβR1 inhibitors [3].
Irritant